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molecular formula C7H6FNO2 B1267824 4-Amino-2-fluorobenzoic acid CAS No. 446-31-1

4-Amino-2-fluorobenzoic acid

Cat. No. B1267824
M. Wt: 155.13 g/mol
InChI Key: QHERSCUZBKDVOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174943B2

Procedure details

4-Amino-2-fluoro-benzoic acid (0.2 g, 1.29 mmol) and 1,1,1-trichloro-2-methyl-propan-2-ol (0.593 g, 3.35 mmol) were dissolved in anhydrous acetone and the solution was cooled at 0° C. Powdered sodium hydroxide (0.2 g, 5.01 mmol) was added portion-wise after which the reaction mixture was warmed to and stirred at room temperature for 12 h. Volatiles were removed under reduced pressure and the residue was acidified with 1M aqueous HCl. The crude product obtained was purified by reverse phase HPLC to obtain 4-(1-carboxy-1-methyl-ethylamino)-2-fluoro-benzoic acid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.593 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1.Cl[C:13](Cl)(Cl)[C:14]([CH3:17])(O)[CH3:15].[OH-:20].[Na+].CC(C)=[O:24]>>[C:13]([C:14]([NH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([F:11])[CH:3]=1)([CH3:17])[CH3:15])([OH:24])=[O:20] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)F
Name
Quantity
0.593 g
Type
reactant
Smiles
ClC(C(C)(O)C)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to and
CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product obtained
CUSTOM
Type
CUSTOM
Details
was purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(O)C(C)(C)NC1=CC(=C(C(=O)O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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